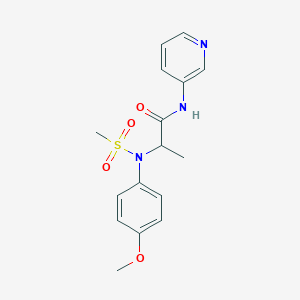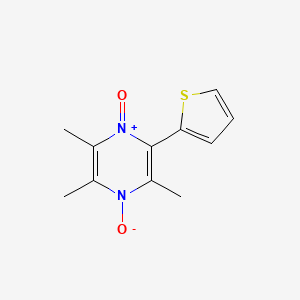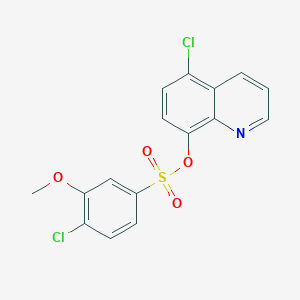![molecular formula C13H24N4O B3937494 2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B3937494.png)
2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol
Vue d'ensemble
Description
2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol is a chemical compound that has been extensively researched for its potential applications in the field of medicine and biochemistry. This compound is known for its unique properties that make it useful in various scientific applications. In
Mécanisme D'action
The exact mechanism of action of 2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol is not well understood. However, it is believed to work by modulating various neurotransmitters and receptors in the brain, including GABA and NMDA receptors. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. It has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, it has been found to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol in lab experiments is its unique pharmacological profile. This compound exhibits various pharmacological activities, making it useful for studying the effects of different drugs and compounds on various biological systems. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to be toxic in high doses, which can limit its usefulness in certain experiments.
Orientations Futures
There are many future directions for research on 2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol. One area of research could focus on its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of research could focus on its mechanism of action, as well as its potential interactions with other drugs and compounds. Additionally, future research could focus on developing new and more efficient synthesis methods for this compound.
Applications De Recherche Scientifique
2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol has been extensively researched for its potential applications in the field of medicine and biochemistry. This compound has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-[4-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpiperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O/c1-11-12(8-14-16(11)3)9-17-6-5-15(2)13(10-17)4-7-18/h8,13,18H,4-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVBWBKRVWISCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN2CCN(C(C2)CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3937413.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3937422.png)
![ethyl 4-[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3937433.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3937439.png)
![2-{[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B3937446.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B3937457.png)
![1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanol hydrochloride](/img/structure/B3937459.png)

![2-[3-(2,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B3937474.png)

![4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-[2-(methylthio)phenyl]-4-oxobutanamide](/img/structure/B3937507.png)
![methyl (2R*,4S*)-4-hydroxy-1-[4-(1H-pyrazol-1-yl)benzoyl]piperidine-2-carboxylate](/img/structure/B3937513.png)